N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide
Overview
Description
N-Octyl bicycloheptene dicarboximide, commonly known as MGK-264, is a man-made chemical compound widely used as a synergist in pesticide formulations. It enhances the potency of pyrethroid ingredients, making them more effective in controlling insects. MGK-264 itself does not possess intrinsic pesticidal properties but works by inhibiting the enzymes that insects use to detoxify insecticides .
Scientific Research Applications
N-Octyl bicycloheptene dicarboximide has diverse applications in scientific research:
Chemistry: Used as a reference standard in chromatographic techniques for the analysis of pesticide residues.
Biology: Studied for its role in enhancing the efficacy of insecticides, particularly in controlling agricultural pests.
Industry: Widely used in household and veterinary products to improve the performance of insecticides .
Mechanism of Action
Target of Action
N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide, also known as Pyrodone, is a type of phthalate, which are endocrine-disrupting chemicals . Phthalates, including Pyrodone, are known to interfere with nuclear receptors in various neural structures involved in controlling brain functions . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Mode of Action
Phthalates, such as Pyrodone, dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They affect the hormone balance of the organism by interaction with hormone synthesis, transport, and metabolism .
Biochemical Pathways
Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings . The formation of certain metabolites suggests that phthalates like Pyrodone might be metabolized through β-oxidation pathway .
Pharmacokinetics
After entering the human body, phthalates like Pyrodone are rapidly converted to mono(2-ethylhexyl) phthalate (MEHP) with greater toxicity than the parent compound . The pharmacokinetics of phthalates involve absorption through the air, food, water, and skin, followed by rapid conversion to more toxic metabolites .
Result of Action
The exposure to phthalates like Pyrodone is associated with an increased risk of cancer . In particular, DEHP exposure obviously increased the risk of female reproductive system cancer, male reproductive system cancer, and other cancers .
Action Environment
Phthalates like Pyrodone are ubiquitous environmental endocrine disruptors . They are released from plastic to the environment, then they will be absorbed into the human body through the air, food, water, and skin .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Pyrodone is structurally related to pyridine, with one methine group replaced by a nitrogen atom . It is known to form hydrogen bonded dimers and exists as tautomers . The biochemical properties of Pyrodone are not fully understood yet. It is known that pyridones, a class of compounds to which Pyrodone belongs, exhibit several unique chemical properties. They are polar compounds due to the presence of a carbonyl group, which results in a substantial dipole moment . Pyridones have the ability to tautomerize, which means they can spontaneously rearrange themselves into an alternative structural form .
Molecular Mechanism
It is known that pyridones can form additional interactions with therapeutic targets, cross the cell membrane easily, and increase the water solubility of molecules . This suggests that Pyrodone may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is known that 2-Pyridone degradation is commonly initiated by mono-oxygenase attack, resulting in a diol, such as 2,5-dihydroxypyridine, which is metabolized via the maleamate pathway . This suggests that Pyrodone may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Octyl bicycloheptene dicarboximide involves the reaction of bicycloheptene dicarboxylic anhydride with 2-ethylhexylamine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired imide compound. The reaction can be represented as follows:
Bicycloheptene dicarboxylic anhydride+2-ethylhexylamine→N-Octyl bicycloheptene dicarboximide+Water
Industrial Production Methods
Industrial production of MGK-264 follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to maximize yield and purity. The final product is purified through techniques such as recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-Octyl bicycloheptene dicarboximide primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, which can replace hydrogen atoms in the compound.
Hydrolysis Reactions: Acidic or basic conditions facilitate the hydrolysis of the imide group, leading to the formation of corresponding carboxylic acids and amines.
Major Products
Substitution Reactions: Halogenated derivatives of N-Octyl bicycloheptene dicarboximide.
Hydrolysis Reactions: Carboxylic acids and amines
Comparison with Similar Compounds
Similar Compounds
Piperonyl butoxide: Another widely used synergist in pesticide formulations.
N-Octyl bicycloheptene dicarboximide: Similar in structure and function to MGK-264.
Uniqueness
MGK-264 is unique in its ability to enhance the potency of pyrethroid insecticides without possessing intrinsic pesticidal properties. Its effectiveness in inhibiting detoxifying enzymes makes it a valuable component in various pesticide formulations .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide involves the reaction of 5-norbornene-2,3-dicarboxylic anhydride with 2-ethylhexylamine.", "Starting Materials": [ "5-norbornene-2,3-dicarboxylic anhydride", "2-ethylhexylamine" ], "Reaction": [ "To a solution of 5-norbornene-2,3-dicarboxylic anhydride (1.0 equiv) in dry tetrahydrofuran (THF), add 2-ethylhexylamine (1.1 equiv) dropwise at room temperature under nitrogen atmosphere.", "Stir the reaction mixture for 24 hours at room temperature.", "Remove the solvent under reduced pressure and dissolve the residue in ethyl acetate.", "Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent to obtain the crude product.", "Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product." ] } | |
CAS No. |
113-48-4 |
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(1R,2R,6S,7S)-4-(2-ethylhexyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C17H25NO2/c1-3-5-6-11(4-2)10-18-16(19)14-12-7-8-13(9-12)15(14)17(18)20/h7-8,11-15H,3-6,9-10H2,1-2H3/t11?,12-,13+,14+,15- |
InChI Key |
WLLGXSLBOPFWQV-KUDKMIPASA-N |
Isomeric SMILES |
CCCCC(CC)CN1C(=O)[C@@H]2[C@@H]3C[C@H]([C@@H]2C1=O)C=C3 |
impurities |
Technical grade 98% pure; main impurity /is/ 2-ethylhexanol |
SMILES |
CCCCC(CC)CN1C(=O)C2C3CC(C2C1=O)C=C3 |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2C3CC(C2C1=O)C=C3 |
Appearance |
Solid powder |
boiling_point |
157 °C |
Color/Form |
Dark, oily liquid Very light, yellow colored liquid |
density |
1.04 g/cu cm |
flash_point |
177 °C (351 °F) - closed cup |
melting_point |
<-20 °C |
113-48-4 | |
physical_description |
Light yellow liquid; [HSDB] |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Stable under recommended storage conditions. Stable in range pH 6-8; to light and heat. |
solubility |
Practically insoluble in water Miscible with most organic solvents including petroleum oils and fluorinated hydrocarbons, also DDT and HCH Miscible in: acetone, methanol, isopropanol, petroleum ether, Concoco LPA (petroleum distillate), ethyl acetate, toluene, chloroform, acetonitrile, Cyclo Solv 53 (aromatic petroleum distillate) and Isopar M (petroleum distillate) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ethylhexylbicycloheptene dicarboximide MGK 264 MGK-264 N-(2-ethylhexyl)-5-norbornene-2,3-dicarboxamide N-octylbicycloheptene dicarboximide |
vapor_pressure |
0.000018 [mmHg] 1.80X10-5 mm Hg at 25 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Pyrodone based on the provided research?
A1: The provided research indicates that Pyrodone, also known as N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide, is primarily studied for its insect repellent properties. [, ] It has been investigated for its effectiveness against various insect species, including the face fly (Musca autumnalis), horn fly (Haematobia irritans), and eye gnats (Hippelates spp.). [, ]
Q2: Are there any structural analogs of Pyrodone mentioned in the research that show different activity?
A3: While the provided research doesn't delve into structural analogs of Pyrodone specifically, it highlights the varying synergistic effects of different compounds when combined with pyrethroid insecticides against Prodenia litura larvae. [] This suggests that structural modifications can significantly impact the compound's activity and effectiveness.
Q3: Has Pyrodone been detected in food products, and if so, are there analytical methods for its determination?
A4: While the provided research does not mention Pyrodone detection in food, one study describes a method for determining plant growth regulators, including forchlorfenuron, 6-benzylaminopurine, this compound (MGK 264), and paclobutrazol, in batatas (sweet potatoes) using matrix solid-phase dispersive extraction and high-performance liquid chromatography-tandem mass spectrometry. [] This indicates the existence of analytical techniques capable of detecting Pyrodone in complex matrices.
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